IGF-I (30-41)

Description

Propriétés

IUPAC Name |

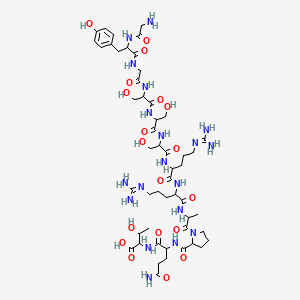

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59)/t24-,25+,28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTELNAIKTHTMNX-GGYFGGDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H83N19O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Mechanism of Action of IGF-I (30-41): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like Growth Factor-I (IGF-I) is a critical hormone in cellular growth, proliferation, and survival. Its mechanism is primarily mediated through the IGF-I receptor (IGF-1R) and subsequent activation of intracellular signaling cascades. This technical guide focuses on the in vitro mechanism of action of a specific fragment of IGF-I, the C-domain peptide spanning amino acids 30-41. While comprehensive research on this isolated peptide is limited, this document synthesizes available data from studies on larger fragments and C-domain analogs of the full-length IGF-I molecule. Evidence suggests that the 30-41 region is crucial for maintaining the structural integrity required for high-affinity receptor binding of the parent molecule and may possess intrinsic, low-potency mitogenic activity.

Introduction to IGF-I and the C-Domain (30-41)

Insulin-like Growth Factor-I (IGF-I) is a 70-amino acid polypeptide structurally homologous to proinsulin. It plays a pivotal role in mediating the effects of growth hormone and has significant anabolic and anti-apoptotic effects in adults.[1][2] The IGF-I molecule consists of several domains, including the C-domain (residues 30-41), which is analogous to the C-peptide of proinsulin.[3] This region, often referred to as IGF-I (30-41), is a hydrophilic loop on the molecule's surface.[4] While initially considered just a linker peptide, evidence indicates the C-domain is critical for the full biological activity of IGF-I. This guide will explore the known in vitro functions of this specific region, focusing on receptor interaction, signaling, and cellular effects.

Role in Receptor Binding and Direct Biological Activity

The primary action of IGF-I is mediated through its high-affinity binding to the IGF-1R, a receptor tyrosine kinase.[1] The structural conformation of IGF-I is paramount for this interaction, and the C-domain (30-41) plays a vital, albeit indirect, role.

2.1 Importance for High-Affinity IGF-1R Binding

Studies have shown that the loss or alteration of the C-domain results in a significant reduction in binding affinity to the IGF-1R.[4] The C-domain is believed to be essential for maintaining the tertiary structure of IGF-I, which correctly presents the primary binding sites in the B and A domains to the receptor. For instance, replacing the C-domain with a simple glycine (B1666218) linker leads to a 30-fold decrease in receptor binding affinity.[4] This highlights the structural importance of the 30-41 region for the parent molecule's function.

2.2 Intrinsic Mitogenic Activity

While much of its role is structural, direct biological activity has been observed in vitro for fragments containing the 30-41 sequence. A study using chemically synthesized, overlapping fragments of bovine IGF-I demonstrated that fragments encompassing residues 21-45 and 31-55 were capable of stimulating cell proliferation in rat L6 myoblasts.[5] This effect was observed at a high concentration of 0.1 mM, suggesting a low potency compared to the full-length molecule.[5] Nevertheless, this finding implies that the region around residues 31-45, which includes the IGF-I (30-41) sequence, contains a potential active site for inducing a mitogenic response.[5]

IGF-I Signaling Pathways

Upon binding to the IGF-1R, IGF-I activates two primary downstream signaling cascades: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which is mainly associated with cell survival and anabolic effects, and the Ras/Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, which is primarily linked to cell proliferation and mitogenesis.[6][7]

Because direct studies on the signaling of the isolated IGF-I (30-41) peptide are not available, its role is inferred from its contribution to the function of the full-length molecule and larger, active fragments. The observed proliferative effect of a fragment containing the 30-41 region suggests it may engage the MAPK/ERK pathway.[5] Furthermore, studies on full-length IGF-I analogs with modifications at Arg36 and Arg37 within the C-domain show a direct correlation between reduced IGF-1R binding and decreased downstream phosphorylation of Akt, implicating the C-domain in the activation of the PI3K/Akt pathway by the parent molecule.[8]

PI3K/Akt Signaling Pathway

MAPK/ERK Signaling Pathway

Quantitative Data Summary

| Analog Description | Target Receptor | Parameter | Value (Relative to Native IGF-I) | Reference |

| Analog 1 (Two-chain IGF-I, cleaved at Arg36-Arg37) | Human IGF-1R | Binding Affinity | 3.5% | [8] |

| Human IGF-1R | Receptor Phosphorylation | ~5% | [8] | |

| Analog 2 (Triazole bridge replacing Arg36-Arg37) | Human IGF-1R | Binding Affinity | 20.8% | [8] |

| Human IGF-1R | Receptor Phosphorylation | >25% | [8] | |

| Analog 4 (Triazole bridge with flanking Arg residues) | Human IGF-1R | Binding Affinity | 24.7% | [8] |

| Human IGF-1R | Receptor Phosphorylation | ~25% | [8] |

Data derived from Pícha et al., 2017. The study used mouse fibroblasts transfected with human IGF-1R.[8]

Experimental Protocols

Detailed protocols for experiments conducted specifically with the IGF-I (30-41) fragment are not published. The following are representative, generalized protocols for key in vitro assays used to study growth factor activity, which could be adapted to investigate the effects of IGF-I (30-41).

Cell Proliferation Assay (MTS/MTT Assay)

This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells, to assess proliferation.

-

Cell Seeding: Plate cells (e.g., L6 myoblasts, NIH-3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.

-

Peptide Treatment: Prepare serial dilutions of the test peptide (IGF-I (30-41)) and a positive control (full-length IGF-I) in a low-serum medium. Add the diluted peptides to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

-

MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Absorbance Reading: For MTS, read the absorbance directly at 490 nm. For MTT, first, add a solubilization solution (e.g., DMSO) and then read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Receptor Phosphorylation Assay (Western Blot)

This assay detects the activation of the IGF-1R by measuring its autophosphorylation on tyrosine residues.

-

Cell Culture and Starvation: Grow cells (e.g., IGF-1R-transfected fibroblasts) to ~80% confluency in 6-well plates. Serum starve the cells overnight as described above.

-

Peptide Stimulation: Treat the cells with the test peptide (IGF-I (30-41)) or positive control (IGF-I) at a specified concentration (e.g., 100 nM) for a short duration (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IGF-1R to confirm equal protein loading.

Conclusion

The IGF-I (30-41) fragment, or C-domain, is a critical component of the full-length IGF-I molecule. In vitro evidence strongly supports its role as an essential structural element for maintaining the high-affinity binding of IGF-I to its receptor, which is a prerequisite for activating downstream PI3K/Akt and MAPK/ERK signaling pathways. Furthermore, studies on larger fragments containing the 30-41 sequence indicate that this region may possess direct, albeit low-potency, mitogenic activity by stimulating cell proliferation. For drug development professionals, this suggests that while the isolated IGF-I (30-41) peptide is unlikely to be a potent agonist, its structure is a key consideration in the design of IGF-1R agonists or antagonists, as modifications within this domain can severely impair receptor interaction and subsequent biological activity. Further research is needed to fully elucidate the direct signaling capabilities and potential unique functions of the isolated IGF-I (30-41) peptide.

References

- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fragments of bovine insulin-like growth factors I and II stimulate proliferation of rat L6 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IGF-I/PI3K/Akt and IGF-I/MAPK/ERK pathways in vivo in skeletal muscle are regulated by nutrition and contribute to somatic growth in the fine flounder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pubs.acs.org [pubs.acs.org]

Biological Properties of Insulin-Like Growth Factor I Fragment (30-41): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor I (IGF-I) is a critical polypeptide hormone involved in a myriad of cellular processes, including growth, proliferation, differentiation, and survival. Its biological activity is mediated through the IGF-I receptor (IGF-1R), a tyrosine kinase receptor. The IGF-I protein is composed of several domains, with the C-domain, encompassing amino acid residues 30-41, playing a crucial, albeit complex, role in receptor interaction and overall function. This technical guide provides an in-depth analysis of the biological properties of the IGF-I fragment (30-41), summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While the isolated (30-41) fragment exhibits limited independent bioactivity, its significance within the context of the full-length IGF-I molecule is paramount for high-affinity receptor binding and subsequent signal transduction.

Introduction

The insulin-like growth factor I (IGF-I) fragment (30-41), also known as the C-peptide of IGF-I, represents a key structural component of the mature IGF-I protein.[1] While not possessing the full spectrum of activities of the intact hormone, this region is integral to the proper folding and presentation of IGF-I to its receptor, thereby influencing its anabolic, anti-inflammatory, and cytoprotective properties.[2] Understanding the specific contributions of the (30-41) fragment is essential for the rational design of IGF-I analogs and peptidomimetics with tailored therapeutic profiles.

Receptor Binding Affinity

The C-domain, which includes the (30-41) fragment, is fundamentally important for the high-affinity binding of IGF-I to the IGF-1R.[3][4] However, studies have shown that the chemically synthesized C-domain peptide alone is not sufficient to effectively activate the IGF-1R, indicating that other domains of the IGF-I protein are necessary for inducing the conformational changes required for receptor activation.[4]

Quantitative data on the binding affinity of the isolated IGF-I (30-41) fragment are scarce. However, studies on modified IGF-I proteins highlight the critical role of this region. For instance, a two-chain IGF-I analog where the peptide bond between residues Arg36 and Arg37 (within the 30-41 fragment) was cleaved, exhibited a significantly impaired binding affinity for the IGF-1R, retaining only about 3.5% of the native IGF-I's binding capacity.[3] This underscores the structural integrity of the C-domain for effective receptor engagement.

Table 1: Receptor Binding Affinity Data

| Ligand | Receptor | Method | Binding Affinity (Kd) | Relative Affinity (%) | Reference |

| IGF-I (native) | IGF-1R | Radioreceptor Assay | 0.16 nM | 100 | [5] |

| Two-chain IGF-I (cleaved at Arg36-Arg37) | IGF-1R | Not Specified | Not Specified | ~3.5 | [3] |

| IGF-I C-domain peptide (synthetic) | IGF-1R | Not Specified | Insufficient for activation | - | [4] |

Biological Activities and Quantitative Data

The biological effects of the IGF-I (30-41) fragment are intrinsically linked to its role within the full-length IGF-I protein. Direct quantitative data on the effects of the isolated fragment on cell proliferation, apoptosis, and glucose uptake are limited. The available information primarily points to a modulatory or essential role rather than potent independent activity.

Cell Proliferation

Full-length IGF-I is a potent mitogen, stimulating cell proliferation in various cell types. This activity is mediated through the activation of the MAPK/ERK and PI3K/Akt signaling pathways. While the (30-41) fragment is crucial for the receptor binding that initiates these cascades, studies on synthetic C-domain peptides have not demonstrated significant independent mitogenic activity.

Table 2: Effect on Cell Proliferation

| Compound | Cell Line | Assay | EC50 | Max. Response | Reference |

| IGF-I (native) | Retinal Cells | [³H]-thymidine incorporation | 6.92 ng/mL | Not Specified | [6] |

| IGF-I (native) | NIH 3T3 cells | DNA synthesis | ~0.4 nM | ~5-fold increase | [7] |

Apoptosis

IGF-I is a well-established survival factor, protecting cells from apoptosis through the activation of the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of pro-apoptotic proteins.[1][8][9] The neuroprotective effects of IGF-I against amyloid-beta-induced toxicity in hippocampal neurons are a notable example.[8] The role of the (30-41) fragment in this context is to facilitate the initial binding to the IGF-1R, which is the prerequisite for the anti-apoptotic signal.

Glucose Uptake

IGF-I stimulates glucose transport in skeletal muscle and other tissues, an effect mediated through its interaction with the IGF-1R and subsequent signaling cascades that promote the translocation of glucose transporters to the cell membrane.[10][11] While full-length IGF-I demonstrates a clear effect on glucose uptake, there is no direct evidence to suggest that the isolated (30-41) fragment can independently stimulate this process.

Anti-Inflammatory Effects

Full-length IGF-I has been shown to exert anti-inflammatory effects, for instance, by inhibiting the induction of nitric oxide synthase (iNOS) in vascular smooth muscle cells and modulating microglial activation.[12][13][14] It can promote the transition of microglia to an anti-inflammatory M2 phenotype.[14] The specific contribution of the (30-41) fragment to these anti-inflammatory properties has not been quantitatively determined, but it is presumed to be a critical component of the IGF-I structure that enables its interaction with cellular receptors, thereby initiating the downstream signaling that leads to these effects.

Signaling Pathways

The biological effects of IGF-I, and by extension the importance of the (30-41) fragment for receptor binding, are transduced through two primary signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/Akt Signaling Pathway

Upon IGF-I binding to the IGF-1R, the receptor autophosphorylates and recruits insulin (B600854) receptor substrate (IRS) proteins. Phosphorylated IRS then activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival, growth, and glucose metabolism.

MAPK/ERK Signaling Pathway

Following IGF-1R activation, the receptor can also recruit adaptor proteins such as Grb2, which in turn activates the Ras-Raf-MEK-ERK cascade. This pathway primarily regulates gene expression related to cell proliferation and differentiation.

Experimental Protocols

Radioreceptor Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

-

Cell Culture and Membrane Preparation: Culture cells expressing the IGF-1R (e.g., MCF-7 or transfected cell lines) and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Competitive Binding: In a series of tubes, add a constant amount of radiolabeled IGF-I (e.g., ¹²⁵I-IGF-I) and increasing concentrations of the unlabeled competitor (IGF-I (30-41) fragment).

-

Incubation: Add the cell membrane preparation to each tube and incubate at a specified temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration or centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium.

-

Treatment: Treat the cells with various concentrations of the IGF-I (30-41) fragment for a specified period.

-

Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for several hours to allow its incorporation into newly synthesized DNA.

-

Harvesting: Wash the cells to remove unincorporated [³H]-thymidine and lyse the cells.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against the concentration of the peptide to determine the dose-response relationship and calculate the EC₅₀.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates. Induce apoptosis (e.g., by serum withdrawal or treatment with a pro-apoptotic agent) and co-treat with different concentrations of the IGF-I (30-41) fragment.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent-containing solution to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using fluorescently labeled dUTPs, the signal can be directly visualized.

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

-

Quantification: Quantify the percentage of TUNEL-positive cells in each treatment group.

Western Blot for Phosphorylated Akt and ERK

This technique is used to detect the activation of signaling pathways by measuring the phosphorylation of key proteins.

-

Cell Culture and Treatment: Culture cells to near confluency, serum-starve them, and then stimulate with the IGF-I (30-41) fragment for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt, total ERK, or a housekeeping protein like GAPDH).

Conclusion

The insulin-like growth factor I fragment (30-41) is a critical structural motif within the full-length IGF-I protein, essential for high-affinity binding to the IGF-1 receptor. While direct, independent biological activity of the isolated fragment appears to be limited, its role in enabling the diverse functions of IGF-I—from promoting cell proliferation and survival to modulating glucose metabolism and inflammation—is undeniable. Further research focusing on the precise molecular interactions of this C-domain peptide and its potential to be engineered into novel therapeutic agents is warranted. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for researchers to further investigate the nuanced biological properties of this important peptide fragment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biological activity of the e domain of the IGF-1Ec as addressed by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Self-assembling peptide inspired by insulin and type 1 insulin-like growth factor for the treatment of androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IGF-I--stimulated glucose transport in human skeletal muscle and IGF-I resistance in obesity and NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. paulogentil.com [paulogentil.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Insulin-like growth factor I inhibits induction of nitric oxide synthase in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insulin-Like Growth Factor-1 and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Sequence of Human IGF-I (30-41)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and functional significance of the human Insulin-like Growth Factor-I (IGF-I) fragment spanning amino acids 30-41. This region, also known as the C-domain of IGF-I, plays a critical role in the proper folding and receptor binding of the mature IGF-I molecule.

Structure and Sequence

The human IGF-I (30-41) peptide is a 12-amino acid sequence that connects the B and A domains of the full-length IGF-I protein.[1]

Amino Acid Sequence: Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr

One-Letter Code: GYGSSSRRAPQT

Structurally, the C-domain is a flexible loop that is crucial for maintaining the tertiary structure of IGF-I, which is homologous to that of proinsulin.[2] While the B and A domains of IGF-I share homology with the B and A chains of insulin (B600854), the C-domain is analogous to the C-peptide of proinsulin, although it is shorter and lacks sequence homology.[1] The presence and conformation of this C-domain are critical for the high-affinity binding of IGF-I to its receptor, the IGF-1 receptor (IGF-1R).

Quantitative Data on Receptor Binding Affinity

The C-domain, particularly the arginine residues at positions 36 and 37, is a key determinant of IGF-I's binding affinity to the IGF-1R.[3] Modifications within this region can significantly impact receptor binding and subsequent signaling. The following table summarizes the binding affinities of human IGF-I and its analogs with modifications in the C-domain to the human IGF-1R and the insulin receptor isoform A (IR-A).

| Ligand | Modification(s) | IGF-1R Kd (nM) | Relative IGF-1R Binding Affinity (%) | IR-A Kd (nM) | Relative IR-A Binding Affinity (%) |

| Human IGF-1 | Native Sequence | 0.24 ± 0.10 | 100 | 23.5 ± 8.1 | 1.0 |

| Analog 1 | Two-chain, disconnected between Arg36 and Arg37 | 5.4 ± 2.6 | 4.4 | 54.8 ± 12.5 | 0.4 |

| Analog 2 | Triazole bridge between positions 36 and 37 | 1.1 ± 0.4 | 20.8 | 11.2 ± 2.4 | 2.1 |

| Analog 3 | Triazole bridge (as in Analog 2) and Met59Nle substitution | 4.9 ± 1.9 | 4.9 | 12.3 ± 2.6 | 2.0 |

| Analog 4 | Arginines at positions 36 and 39 with a triazole-containing moiety at 37-38 | 0.9 ± 0.4 | 24.8 | 11.1 ± 2.9 | 2.2 |

Data adapted from a study on chemically synthesized IGF-1 analogs.[3] Relative binding affinity is defined as (Kd of human IGF-1 or insulin / Kd of analog) x 100.

Signaling Pathways

The binding of IGF-I to the IGF-1R initiates a signaling cascade that primarily involves two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][4] These pathways are crucial for cell growth, proliferation, differentiation, and survival. While the isolated IGF-I (30-41) peptide is not known to independently activate these pathways, its presence and correct conformation within the full IGF-I molecule are essential for the ligand-receptor interactions that trigger this signaling.

Experimental Protocols

Solid-Phase Peptide Synthesis of IGF-I (30-41)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the IGF-I (30-41) fragment using Fmoc/tBu chemistry.[5][6]

Materials:

-

Fmoc-Thr(tBu)-Wang resin

-

Fmoc-protected amino acids (G, Y(tBu), S(tBu), R(Pbf), A, P, Q(Trt))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin as in step 2.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, from C-terminus to N-terminus.

-

Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

IGF-1 Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of IGF-I analogs for the IGF-1R.[7]

Materials:

-

IGF-1R expressing cells (e.g., P6 cells) or purified recombinant IGF-1R

-

Europium-labeled IGF-I (Eu-IGF-I)

-

Unlabeled IGF-I (for standard curve) and test analogs

-

Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)

-

Wash buffer (e.g., Tris-buffered saline)

-

Microtiter plates (e.g., 96-well plates coated with an anti-IGF-1R antibody)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Plate Coating: Coat microtiter plate wells with an anti-IGF-1R monoclonal antibody overnight at 4°C.

-

Blocking: Wash the wells with wash buffer and block with 0.5% BSA in assay buffer for 1-2 hours at room temperature.

-

Receptor Immobilization: Wash the wells and add cell lysate containing IGF-1R or purified IGF-1R to each well. Incubate for 2 hours at room temperature.

-

Competitive Binding:

-

Wash the wells.

-

Add a fixed concentration of Eu-IGF-I to each well.

-

Add varying concentrations of unlabeled IGF-I (for the standard curve) or the test analogs to the wells.

-

Incubate for 3 hours at room temperature with gentle agitation.

-

-

Washing: Wash the wells extensively with wash buffer to remove unbound ligands.

-

Detection:

-

Add enhancement solution to each well.

-

Measure the time-resolved fluorescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence signal against the concentration of unlabeled IGF-I.

-

Determine the IC50 values (the concentration of analog that inhibits 50% of the specific binding of Eu-IGF-I) for the test analogs.

-

Calculate the dissociation constant (Kd) from the IC50 values.

-

Conclusion

The IGF-I (30-41) fragment, or C-domain, is an integral component of the mature IGF-I molecule, essential for its structural integrity and high-affinity binding to the IGF-1R. While the isolated peptide does not exhibit significant biological activity on its own, its role in facilitating the potent effects of full-length IGF-I is undeniable. Understanding the structure-function relationship of this domain is critical for the rational design of IGF-I analogs with modified receptor binding affinities and signaling properties, which holds significant promise for the development of novel therapeutics targeting the IGF axis in various pathologies.

References

- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. EP1319667A2 - Solid phase method for the synthesis of peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same - Google Patents [patents.google.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. How ligand binds to the type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytoprotective Properties of the IGF-I (30-41) Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like Growth Factor-I (IGF-I) is a crucial polypeptide hormone that plays a significant role in cellular growth, development, and metabolism.[1][2][3] Beyond its anabolic functions, IGF-I is a potent cytoprotective agent, exhibiting anti-apoptotic, anti-inflammatory, and antioxidant properties across various cell types.[1][4] The biological actions of IGF-I are primarily mediated through its binding to the IGF-I receptor (IGF-1R), a tyrosine kinase receptor that initiates downstream signaling cascades.[5][6] The C-domain of IGF-I, specifically the amino acid fragment 30-41, is a critical region for high-affinity binding to the IGF-1R. While much of the extensive research has focused on the full-length IGF-I protein, the (30-41) fragment itself is recognized for possessing the cytoprotective characteristics of the parent molecule.[4][] This technical guide provides a comprehensive overview of the cytoprotective properties attributed to the IGF-I (30-41) fragment, drawing upon the well-established mechanisms of full-length IGF-I and emerging evidence for the activity of its C-domain.

Core Cytoprotective Mechanisms of IGF-I

The cytoprotective effects of IGF-I are multifaceted and involve the activation of key intracellular signaling pathways that regulate cell survival, inflammation, and oxidative stress.

Anti-Apoptotic Activity

IGF-I is a powerful inhibitor of programmed cell death, or apoptosis.[8][9][10] This anti-apoptotic function is critical in maintaining tissue homeostasis and protecting cells from various insults. The primary mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway upon IGF-I binding to its receptor.[5][11][12][13][14]

Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9. Furthermore, the PI3K/Akt pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[15] Studies have shown that IGF-I can significantly reduce apoptosis in various cell types, including neurons and embryonic cells.[8][10] For instance, in stretched myocytes, IGF-1 was found to decrease apoptosis by depressing p53 function and the local renin-angiotensin system.[9]

Anti-Inflammatory Properties

IGF-I has demonstrated significant anti-inflammatory effects. It can attenuate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[16] Research in ApoE-deficient mice has shown that IGF-I infusion reduces vascular inflammation and macrophage infiltration in atherosclerotic plaques.[16] In vitro studies with neutrophils have shown that IGF-1 can induce an anti-inflammatory phenotype, similar to the effects of IL-4.[17]

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to cellular damage. IGF-I exerts antioxidant effects by reducing the formation of superoxide (B77818) and decreasing systemic oxidative stress markers like 8-isoprostane.[16][18] The activation of the PI3K/Akt pathway by IGF-I is also implicated in its antioxidant activity. Furthermore, IGF-1 has been shown to increase the production of neural antioxidants.[19]

The Role of the IGF-I (30-41) Fragment

The C-domain of IGF-I, encompassing amino acids 30-41, is essential for the high-affinity binding of IGF-I to its receptor, IGF-1R.[20] While direct and extensive research on the isolated (30-41) fragment is still emerging, its critical role in receptor activation implies its involvement in initiating the downstream signaling events responsible for the cytoprotective effects of the full-length protein.

A notable study focused on androgenetic alopecia developed a biomimetic peptide, Ac-GFFY-IGF, which incorporates the C-domain of IGF-1 (residues 30-41). This synthetic peptide was shown to effectively bind to and activate the IGF-1R, leading to the phosphorylation of the receptor and the activation of the downstream PI3K/Akt signaling pathway.[20] This activation resulted in the promotion of dermal papilla cell proliferation and the inhibition of apoptosis.[20] This provides strong evidence that the (30-41) region is not merely a structural component but is functionally active in mediating the cytoprotective signaling of IGF-I.

Signaling Pathways

The cytoprotective actions of IGF-I, and by extension the (30-41) fragment, are predominantly mediated by two main signaling cascades:

-

PI3K/Akt Pathway: This is the primary pathway for cell survival and anti-apoptotic signaling. Upon activation, it leads to the phosphorylation of a cascade of downstream targets that inhibit apoptosis and promote cell growth.[5][6][11][12][13][14]

-

Ras/MAPK Pathway: This pathway is also activated by IGF-1R and is primarily involved in cell proliferation and differentiation.[6][21][22]

The interplay between these two pathways orchestrates the cellular response to IGF-I, leading to its diverse biological effects.

Diagram of IGF-I Signaling Pathways

Caption: IGF-I (30-41) binding to IGF-1R activates PI3K/Akt and Ras/MAPK pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the cytoprotective effects of full-length IGF-I. While these data are not specific to the (30-41) fragment, they provide a quantitative context for the potent cytoprotective capacity of the IGF-I signaling axis.

Table 1: Anti-Apoptotic Effects of IGF-I

| Cell Type | Apoptotic Stimulus | IGF-I Concentration | % Reduction in Apoptosis | Reference |

| Stretched Myocytes | Mechanical Stretch | 200 ng/mL | 57% | [9] |

| Developing Cerebral Cortex | Developmental Cues | Overexpression | 30-40% | [10] |

| Human Preimplantation Embryos | Culture Conditions | Not specified | Significant reduction in DNA fragmentation | [8] |

| Macrophages | Palmitic Acid | 2.5 ng/ml | Significant restoration of survival rate | [23] |

| Hippocampal Neurons | Aβ₂₅₋₃₅ (30 μM) | 10-100 nM | Significant protection | [24] |

Table 2: Anti-Inflammatory and Antioxidant Effects of IGF-I

| Model System | Parameter Measured | IGF-I Treatment | % Change | Reference |

| ApoE-deficient mice | Aortic Macrophage Infiltration | 1.5 mg/kg/day infusion | -36% | [16] |

| ApoE-deficient mice | Aortic TNF-α Positive Area | 1.5 mg/kg/day infusion | -58.3% | [16] |

| ApoE-deficient mice | Urine 8-isoprostane levels | 1.5 mg/kg/day infusion | -39% | [16] |

| ApoE-deficient mice | Aortic Superoxide Levels | 1.5 mg/kg/day infusion | -85% | [16] |

| Human Aortic Endothelial Cells | oxLDL-induced Superoxide | 100 ng/mL | -66% | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the cytoprotective properties of IGF-I.

Cell Viability and Apoptosis Assays

-

MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the formazan solution is measured spectrophotometrically.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A method for detecting DNA fragmentation, a hallmark of apoptosis. It labels the 3'-hydroxyl ends of DNA fragments with labeled dUTP, which can then be visualized by fluorescence microscopy.

-

Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Assays typically use a specific caspase substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified. For example, a Caspase-3 activity kit can be used to measure the activity of this key executioner caspase.[1]

-

Western Blotting for Apoptotic Proteins: This technique is used to detect and quantify the expression levels of pro-apoptotic (e.g., Bax, Bad, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Diagram of a Typical Cell Viability Experiment Workflow

Caption: A generalized workflow for assessing the cytoprotective effects of IGF-I (30-41).

Oxidative Stress Measurement

-

Dihydroethidium (DHE) Staining: DHE is a fluorescent probe used to detect intracellular superoxide. In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

8-isoprostane Assay: 8-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. Their levels in urine or plasma are a reliable marker of systemic oxidative stress.

Inflammation Assessment

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids.

-

Immunohistochemistry/Immunofluorescence: These techniques are used to visualize the presence and location of inflammatory markers (e.g., macrophage-specific antigens) in tissue sections.

Conclusion and Future Directions

The IGF-I (30-41) fragment, as a key component of the IGF-I C-domain, holds significant promise as a cytoprotective agent. Its fundamental role in high-affinity binding to the IGF-1R strongly suggests that it is a primary determinant in activating the downstream signaling pathways responsible for the well-documented anti-apoptotic, anti-inflammatory, and antioxidant effects of full-length IGF-I. The development of synthetic peptides incorporating this domain has already demonstrated its functional activity in promoting cell survival and proliferation.

Future research should focus on elucidating the specific cytoprotective properties of the isolated IGF-I (30-41) fragment. In-depth studies utilizing the experimental protocols outlined in this guide are needed to quantify its efficacy in various models of cellular stress and injury. Furthermore, a detailed investigation into its interaction with the IGF-1R and the precise downstream signaling events it triggers will be crucial for its potential development as a therapeutic agent for a range of conditions characterized by excessive cell death, inflammation, and oxidative stress. The continued exploration of this potent peptide fragment could pave the way for novel and targeted cytoprotective therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insulin-like growth factor-1 (IGF-1) induces the activation/phosphorylation of Akt kinase and cAMP response element-binding protein (CREB) by activating different signaling pathways in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Insulin-Like Growth Factor-1 Induces Mdm2 and Down-Regulates p53, Attenuating the Myocyte Renin-Angiotensin System and Stretch-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Frontiers | Insulin-Like Growth Factor 1 Attenuates the Pro-Inflammatory Phenotype of Neutrophils in Myocardial Infarction [frontiersin.org]

- 18. IGF-1, oxidative stress, and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insulin-Like Growth Factor-1 Lowers Spreading Depression Susceptibility and Reduces Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Self-assembling peptide inspired by insulin and type 1 insulin-like growth factor for the treatment of androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Activation of ERK1/2 and JNK MAPK Signaling by Insulin/IGF-1 Is Responsible for the Development of Colon Cancer with Type 2 Diabetes Mellitus | PLOS One [journals.plos.org]

- 22. mdpi.com [mdpi.com]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. pnas.org [pnas.org]

The Role of IGF-I (30-41) in Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor I (IGF-I) is a crucial peptide hormone that plays a significant role in cellular growth, proliferation, and survival. Its functions are primarily mediated through its interaction with the IGF-I receptor (IGF-1R), which triggers a cascade of intracellular signaling events. While the full-length IGF-I protein has been extensively studied, emerging research has focused on the biological activities of its constituent fragments. This technical guide provides an in-depth analysis of the IGF-I (30-41) peptide, a fragment corresponding to the C-domain of the mature IGF-I protein, and its role in modulating cell proliferation and survival.

The IGF-I (30-41) fragment, a hydrophilic loop on the surface of the IGF-I molecule, has been described as possessing anabolic, antioxidant, anti-inflammatory, and cytoprotective properties.[1] Notably, this peptide has been shown to induce the phosphorylation and activation of key signaling molecules, including the IGF-1 receptor (IGFR1), mitogen-activated protein kinases (MAPK3/ERK1 and MAPK1/ERK2), and protein kinase B (AKT1).[2] This suggests a direct involvement of the IGF-I (30-41) fragment in the critical pathways governing cell fate.

IGF-I (30-41) and Cell Proliferation

While direct quantitative data on the mitogenic activity of the isolated IGF-I (30-41) peptide is limited in the currently available literature, its demonstrated ability to activate the MAPK/ERK and PI3K/Akt signaling pathways provides a strong theoretical basis for its pro-proliferative effects.[2] The full-length IGF-I is a potent mitogen, stimulating cell division in a variety of cell types.[3] The activation of the MAPK/ERK pathway is a well-established route for promoting cell cycle progression, while the PI3K/Akt pathway also contributes to cell growth and proliferation.[4]

Key Signaling Pathways in IGF-I Mediated Cell Proliferation

The binding of IGF-I to its receptor initiates a signaling cascade that promotes cell proliferation, primarily through the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. The IGF-I (30-41) fragment has been implicated in the activation of these same pathways.

Figure 1: Proposed signaling pathway for IGF-I (30-41) in cell proliferation.

IGF-I (30-41) and Cell Survival

The anti-apoptotic function of full-length IGF-I is well-documented, and it is a potent inhibitor of programmed cell death.[3] This protective effect is largely mediated through the activation of the PI3K/Akt signaling pathway.[5] Given that the IGF-I (30-41) fragment can activate Akt, it is highly probable that it also possesses anti-apoptotic and pro-survival properties.[2] The activation of Akt leads to the phosphorylation and inactivation of several pro-apoptotic proteins, thereby promoting cell survival.

Key Signaling Pathways in IGF-I Mediated Cell Survival

The PI3K/Akt pathway is central to the anti-apoptotic effects of IGF-I. Upon activation by the IGF-1R, this pathway inhibits apoptosis through various downstream effectors.

Figure 2: Proposed signaling pathway for IGF-I (30-41) in cell survival.

Quantitative Data

Table 1: Quantitative Effects of Full-Length IGF-I on Cell Proliferation

| Cell Line | Assay | IGF-I Concentration | Observed Effect | Reference |

| Human Intestinal Smooth Muscle Cells | [³H]thymidine incorporation | 100 nM | Maximal stimulation of proliferation | [6] |

| Rat Beta Cell Line (INS-1) | MTT assay & [³H]thymidine uptake | Dose-dependent increase | Stimulated cell proliferation | [7] |

| Triple-Negative Breast Cancer Cells | Proliferation Assay | Subnanomolar | Increased proliferation | [8] |

Table 2: Quantitative Effects of Full-Length IGF-I on Cell Survival (Anti-Apoptosis)

| Cell Line | Apoptosis Inducer | IGF-I Concentration | Observed Effect | Reference |

| Mouse Blastocysts | High IGF-I (130 nM) | 1.3 nM | 6% ± 2% apoptosis | [1] |

| Human Preimplantation Embryos | In vitro culture | 1.7 nM | Reduced apoptotic nuclei from 16.3% to 8.7% | [3] |

| Neuronal Cell Culture | Serum-free medium | 0.5-1.0 µg/ml | Prevented a 75% decrease in viability | [7] |

| PC12/IGF-1R neurons | Obtustatin (200 ng/ml) | 50 ng/ml | Strong protection against loss of neuronal processes | [9] |

| STZ-treated INS-1 cells | Streptozotocin (3 mM) | 0.3, 1, 3 nM | Suppression of apoptosis | [10] |

Experimental Protocols

Detailed experimental protocols specifically utilizing the IGF-I (30-41) fragment are not extensively reported. However, standard methodologies for assessing cell proliferation and apoptosis can be adapted to study the effects of this peptide.

Cell Proliferation Assays

A common method to assess cell proliferation is the measurement of DNA synthesis.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay:

-

Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, incubate them in a serum-free or low-serum medium for 12-24 hours.

-

Treatment: Treat the cells with varying concentrations of the IGF-I (30-41) peptide for a specified duration (e.g., 24-48 hours). Include a positive control (e.g., full-length IGF-I or serum) and a negative control (vehicle).

-

BrdU Labeling: Add BrdU solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-24 hours, depending on the cell cycle length).[11]

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Immunodetection: Incubate the cells with a specific anti-BrdU antibody, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

-

Quantification: Analyze the results using a fluorescence microscope, flow cytometer, or a microplate reader.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Insulin-Like Growth Factor-I E-Peptide Activity Is Dependent on the IGF-I Receptor | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Assay of Cellular Proliferation | Springer Nature Experiments [experiments.springernature.com]

- 7. Insulin-like-growth-factor-I (IGF-I) antagonizes apoptosis induced by serum deficiency and doxorubicin in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin-like Growth Factor-Dependent Proliferation and Survival of Triple-Negative Breast Cancer Cells: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bdbiosciences.com [bdbiosciences.com]

An In-depth Guide to Preliminary Studies on IGF-I in Neurobiology

A Note on IGF-I (30-41): Published research focusing specifically on the neurobiological role of the Insulin-like Growth Factor-I fragment (30-41) is exceptionally limited. Commercial vendors list this peptide fragment for research purposes, noting its origin from the full IGF-I protein, which possesses known anabolic, antioxidant, and anti-inflammatory properties.[][2] However, detailed studies on its specific mechanisms, signaling, or effects within the central nervous system are not available in the current body of scientific literature. Therefore, this guide will focus on the extensive preliminary and foundational research of the parent molecule, IGF-I, which provides the essential context for understanding the potential roles of its constituent fragments.

Introduction to Insulin-like Growth Factor-I (IGF-I) in the Brain

Insulin-like Growth Factor-I (IGF-I) is a crucial neurotrophic peptide, structurally similar to insulin, that is integral to both the developing and adult central nervous system (CNS).[3][4] As part of the IGF system—which also includes IGF-II, their receptors, and multiple binding proteins—IGF-I orchestrates a wide array of cellular processes essential for brain health.[4] While much of the circulating IGF-I is produced by the liver, it is also synthesized locally by various brain cells, including neurons and glia, allowing it to act in both an endocrine and a paracrine fashion.[3][5] IGF-I's primary actions are mediated through its specific cell surface receptor, the IGF-I receptor (IGF1R), a tyrosine kinase receptor that, upon activation, initiates critical intracellular signaling cascades.[4][6] These pathways are fundamental to IGF-I's pleiotropic effects, which include promoting neuronal survival, modulating synaptic plasticity, and driving neurodevelopment.[3][7][8]

Core Neurobiological Functions of IGF-I

Neuroprotection and Anti-Apoptosis

A primary and extensively documented role of IGF-I is its potent neuroprotective capacity. IGF-I is a powerful inhibitor of programmed cell death (apoptosis) in neurons.[4]

-

Inhibition of Apoptotic Pathways: Elevated IGF-I levels have been shown to reduce neuronal apoptosis by increasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while decreasing the expression of pro-apoptotic proteins such as Bad and Bax.[9] This modulation leads to a decrease in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]

-

Protection Against Neurotoxicity: IGF-I demonstrates a remarkable ability to protect and even rescue hippocampal neurons from toxicity induced by β-amyloid, the peptide implicated in Alzheimer's disease.[10] Studies using rat primary hippocampal neurons show that IGF-I at concentrations of 10–100 nM significantly protects against neurotoxicity.[10]

-

Ischemic Injury: In models of hypoxic-ischemic brain injury, IGF-I reduces neuronal cell loss.[10] It confers this protection by inhibiting apoptotic processes that are typically triggered by oxygen and glucose deprivation.

Modulation of Synaptic Plasticity

IGF-I is essential for the activity and plasticity of synapses, which are the cellular underpinnings of learning and memory.[11]

-

Long-Term Potentiation (LTP): Brain-derived IGF-I is crucial for hippocampal synaptic plasticity, particularly for the induction and maintenance of LTP.[11] Mice with a conditional deletion of the Igf-I gene in the nervous system show severely impaired hippocampal LTP.[11]

-

Glutamate (B1630785) Receptor Regulation: The effects of IGF-I on synaptic plasticity are linked to its ability to regulate the expression and activity of glutamate receptors, which are vital for memory formation.[12]

-

Neuronal Excitability: At a broader level, IGF-I modulates neuronal excitability and enhances responses to synaptic inputs in cortical neurons.[3][8]

Neurodevelopment and Myelination

IGF-I signaling is indispensable for the normal growth and development of the brain.[7][13]

-

Neurogenesis: During embryonic development, IGF-I stimulates the proliferation of neural stem cells and progenitor cells.[7][13] Mouse models overexpressing IGF-I exhibit brain overgrowth, with an increased number of neurons and glial cells.[12][14] Conversely, null mutations in IGF-I or its receptor lead to significant brain growth retardation.[7]

-

Neuronal Differentiation: IGF-I promotes the differentiation and maturation of neurons, including the stimulation of neuritic and dendritic outgrowth and synaptogenesis.[7][13]

-

Myelination: IGF-I plays a key role in myelination by increasing the number of oligodendrocytes (the myelin-producing cells of the CNS) and enhancing the thickness of myelin sheaths around axons.[15]

Key Signaling Pathways

The diverse neurobiological effects of IGF-I are initiated by its binding to the IGF1R, which triggers the autophosphorylation of the receptor and the activation of two main downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.[5][6][16]

The PI3K/Akt Signaling Pathway

This pathway is central to the pro-survival and anti-apoptotic actions of IGF-I.[4] Upon activation by the IGF1R, Phosphoinositide 3-kinase (PI3K) generates lipid second messengers that recruit and activate the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets to inhibit apoptosis and promote cell growth and proliferation.[10][17]

The Ras/MAPK Signaling Pathway

This pathway is primarily associated with cell proliferation and differentiation.[6] The activated IGF1R, via adaptor proteins like Grb2, recruits and activates the small G-protein Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally the mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK). Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and differentiation.[17]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies of IGF-I in neurobiology.

Table 1: In Vivo Effects of IGF-I on Neuronal Survival and Brain Development

| Experimental Model | Finding | Effect Size | Reference |

|---|---|---|---|

| Nestin/IGF-I Transgenic Mice | Decreased numerical density of apoptotic cells in the cerebral cortex. | 30-40% reduction at postnatal days 0 and 5. | [9] |

| IGF-I Overexpressing Tg Mice | Increased total brain weight. | 28% increase at postnatal day 30. | [13] |

| IGF-I Overexpressing Tg Mice | Increased myelination. | ~200% increase in myelin protein mRNAs. | [15] |

| IGFBP-1 Overexpressing Tg Mice | Decreased myelination. | ~50% decrease in myelin protein mRNAs. |[15] |

Table 2: In Vitro Effects of IGF-I on Neuronal Protection and Function

| Cell/Tissue Model | Treatment/Condition | Finding | Effective Concentration | Reference |

|---|---|---|---|---|

| Rat Primary Hippocampal Neurons | β-amyloid (Aβ) induced toxicity. | Neuroprotection and rescue from cell death. | 10-100 nM | [10] |

| Mouse Barrel Cortex Slices | Hebbian LTP induction. | Bidirectional control of plasticity. | 10 nM (favors LTP), 7 nM (prevents LTP). | (Not in provided context) |

| SH-SY5Y Neuroblastoma Cells | H₂O₂ induced oxidative stress. | Increased cell viability. | 100 ng/mL | (Not in provided context) |

Experimental Protocols

In Vitro Neuroprotection Assay Against β-Amyloid Toxicity

This protocol is based on methodologies used to assess the protective effects of IGF-I on primary neurons.[10]

Objective: To determine if IGF-I can protect or rescue primary hippocampal neurons from β-amyloid (Aβ)-induced cell death.

Methodology:

-

Cell Culture: Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat brains and plated on poly-L-lysine-coated culture plates. Cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 6-7 days to allow for differentiation.

-

Treatment Application:

-

Protection Assay: Cultures are treated simultaneously with a toxic concentration of Aβ peptide (e.g., 30 µM Aβ25-35) and varying concentrations of IGF-I (e.g., 1-100 nM).

-

Rescue Assay: Cultures are first exposed to the Aβ peptide. At various time points post-exposure (e.g., 1, 2, 3 days), IGF-I (e.g., 100 nM) is added to the medium.

-

-

Incubation: Cells are incubated for a defined period (e.g., 4-6 days for the initial exposure).

-

Viability Assessment: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is read on a spectrophotometer.

-

Data Analysis: Viability in treated groups is expressed as a percentage of the viability in control (untreated) cultures. Statistical analysis (e.g., ANOVA) is performed to determine significance.

In Vivo Analysis of Apoptosis

This protocol is based on the study of transgenic mouse models to evaluate the anti-apoptotic effects of IGF-I.[9]

Objective: To quantify the effect of IGF-I overexpression on naturally occurring neuronal apoptosis in the developing cerebral cortex.

Methodology:

-

Animal Model: Utilize transgenic mice overexpressing IGF-I in the brain (e.g., Nestin/IGF-I Tg mice) and wild-type littermates as controls.

-

Tissue Collection: At specific postnatal ages (e.g., P0, P5), animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed and post-fixed.

-

Immunohistochemistry: Brains are sectioned (e.g., 50 µm coronal sections) and processed for immunohistochemistry using an antibody specific for activated caspase-3, a marker for apoptotic cells.

-

Stereological Quantification: The numerical density (number of cells per unit volume) of activated caspase-3-immunoreactive cells in a defined region (e.g., the cerebral cortex) is estimated using unbiased stereological methods, such as the optical fractionator technique.

-

Data Analysis: The numerical density of apoptotic cells is compared between the IGF-I transgenic mice and control mice using statistical tests (e.g., t-test) to determine the effect of IGF-I overexpression.

References

- 2. IGF-I (30-41) TFA(82177-09-1,FREE) | MOLNOVA [molnova.com]

- 3. Modulatory Action of Insulin-like Growth Factor I (IGF-I) on Cortical Activity: Entrainment of Metabolic and Brain Functions | MDPI [mdpi.com]

- 4. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]

- 5. neurology.org [neurology.org]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The neurobiology of insulin-like growth factor I: From neuroprotection to modulation of brain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Brain IGF-I regulates LTP, spatial memory, and sexual dimorphic behavior | Life Science Alliance [life-science-alliance.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Neurodevelopmental effects of insulin-like growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Insulin-Like Growth Factor 1: At the Crossroads of Brain Development and Aging [frontiersin.org]

- 15. In vivo actions of insulin-like growth factor-I (IGF-I) on brain myelination: studies of IGF-I and IGF binding protein-1 (IGFBP-1) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Basis of Signaling Specificity of Insulin and IGF Receptors: Neglected Corners and Recent Advances [frontiersin.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to IGF-I (30-41) and its Relation to Growth Hormone Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like Growth Factor-I (IGF-I) is a crucial mediator of the anabolic and growth-promoting effects of Growth Hormone (GH). The GH/IGF-1 axis is a principal driver of somatic growth and maintains anabolic processes in adults. IGF-I, a 70-amino acid polypeptide, exerts its effects by binding to the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase. The binding of IGF-I to its receptor initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, differentiation, and survival.

The bioactivity of IGF-I is modulated by a family of six high-affinity IGF-binding proteins (IGFBPs), which control its half-life and availability to the IGF-1R. This intricate system of ligands, receptors, and binding proteins allows for precise regulation of growth and metabolism.

This technical guide focuses on a specific fragment of IGF-I, the C-domain, which corresponds to amino acid residues 30-41. This region has garnered interest for its potential role in modulating IGF-I activity. Understanding the interaction of this fragment with the IGF-1R and IGFBPs is critical for the development of novel therapeutics targeting the GH/IGF-1 axis.

Quantitative Data on the Role of the C-Domain in IGF-I Interactions

The C-domain of IGF-I (residues 30-41) plays a significant role in the high-affinity binding of the full-length IGF-I molecule to its receptor. While direct binding affinity data for the isolated IGF-I (30-41) fragment is limited, studies on IGF-I analogs with modifications within this domain provide quantitative insights into its importance.

| Ligand | Receptor/Binding Protein | Relative Binding Affinity (% of Wild-Type IGF-I) | Reference |

| IGF-I Analog (triazole bridge at 36-37) | Human IGF-1R | ~21% | [1] |

| IGF-I Analog (Arg36-Arg37 → Ala36-Ala37) | Human IGF-1R | Severely Impaired | [1] |

| IGF-I Analog (Arg36-Arg37 → Ala36-Ala37) | IGFBP-1 | Impaired | [1] |

| Domain | Binding Partner | Dissociation Constant (Kd) | Reference |

| C-terminal domain of IGFBP-3 | IGF-I | ~1000-fold lower affinity than intact IGFBP-3 | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis of IGF-I (30-41)

This protocol outlines the manual solid-phase synthesis of the IGF-I (30-41) peptide (Sequence: GYGSSSRRAPQT) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (B52724) (ACN)

-

Milli-Q water

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purification of IGF-I (30-41) by Reversed-Phase HPLC

Equipment and Materials:

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector

-

Solvent A: 0.1% TFA in Milli-Q water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

Crude synthetic IGF-I (30-41) peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Competitive Radioligand Binding Assay

This protocol is adapted for assessing the binding affinity of IGF-I (30-41) to the IGF-1 receptor.

Materials:

-

Cell membranes expressing the human IGF-1 receptor (e.g., from transfected 3T3 fibroblasts)

-

¹²⁵I-labeled IGF-I

-

Unlabeled IGF-I (for standard curve)

-

IGF-I (30-41) peptide

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: ¹²⁵I-IGF-I and binding buffer.

-

Non-specific binding wells: ¹²⁵I-IGF-I and a high concentration of unlabeled IGF-I (e.g., 1 µM).

-

Competition wells: ¹²⁵I-IGF-I and serial dilutions of unlabeled IGF-I or IGF-I (30-41).

-

-

Incubation: Add the cell membrane preparation to all wells. Incubate at 4°C for 16-24 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific ¹²⁵I-IGF-I binding).

-

Calculate the dissociation constant (Kd) for IGF-I (30-41) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Proliferation Assay (MTT Assay)

This protocol is adapted to assess the effect of IGF-I (30-41) on the proliferation of a cell line such as the triple-negative breast cancer cell line MDA-MB-231.[3]

Materials:

-

MDA-MB-231 cells

-

DMEM medium supplemented with 10% FBS

-

Serum-free DMEM

-

IGF-I (positive control)

-

IGF-I (30-41) peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.

-

Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with various concentrations of IGF-I (e.g., 0.1-100 ng/mL) or IGF-I (30-41) (e.g., in a similar or higher molar range) in serum-free DMEM for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

Western Blot for Akt Phosphorylation

This protocol is adapted to determine if IGF-I (30-41) can modulate IGF-I-induced Akt phosphorylation.

Materials:

-

Cell line responsive to IGF-I (e.g., MCF-7 or 3T3 fibroblasts)

-

Serum-free medium

-

IGF-I

-

IGF-I (30-41) peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

Secondary antibody (HRP-conjugated)

-

ECL substrate

-